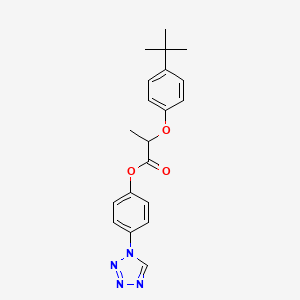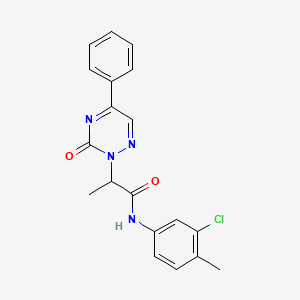![molecular formula C24H23N5O B11322382 4-[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11322382.png)
4-[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’éther méthylique du 4-[7-(3,4-diméthylphényl)-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phényle est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé présente une structure unique qui comprend un noyau pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine, connu pour ses activités biologiques potentielles. La présence de plusieurs groupes méthyles et de cycles aromatiques contribue à sa stabilité et à sa réactivité, ce qui en fait un sujet d’intérêt dans divers domaines de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’éther méthylique du 4-[7-(3,4-diméthylphényl)-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phényle implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine, suivie de l’introduction du groupe 3,4-diméthylphényle et de la partie éther méthylique phénylique. Les réactifs couramment utilisés dans ces réactions comprennent divers composés halogénés, des réactifs organométalliques et des catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé peut impliquer des réactions par lots à grande échelle dans des conditions contrôlées. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et le rendement de la synthèse. Des techniques de purification telles que la recristallisation, la chromatographie et la distillation sont employées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L’éther méthylique du 4-[7-(3,4-diméthylphényl)-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phényle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts, conduisant à la formation d’oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) pour produire des dérivés réduits.
Réactifs et conditions communs
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en conditions acides.
Réduction : Hydrure de lithium aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) dans des solvants anhydres.
Substitution : Réactifs halogénés (par exemple, brome, chlore) et catalyseurs (par exemple, chlorure de fer(III)) à des températures contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L’éther méthylique du 4-[7-(3,4-diméthylphényl)-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phényle a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles moléculaires spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant de produits chimiques spécialisés.
Applications De Recherche Scientifique
4-[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de l’éther méthylique du 4-[7-(3,4-diméthylphényl)-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phényle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure unique du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique, la perturbation des processus cellulaires ou la modulation des voies de transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Un autre composé hétérocyclique présentant des activités biologiques similaires.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Connu pour son potentiel en tant qu’inhibiteur de CDK2.
Dérivés de thioglycosides : Des composés présentant des caractéristiques structurales et des activités biologiques similaires.
Unicité
L’éther méthylique du 4-[7-(3,4-diméthylphényl)-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phényle se distingue par sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales, qui contribuent à sa réactivité unique et à ses applications potentielles. Sa capacité à subir diverses réactions chimiques et à interagir avec des cibles moléculaires spécifiques en fait un composé précieux dans la recherche scientifique.
Propriétés
Formule moléculaire |
C24H23N5O |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
10-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5O/c1-14-6-9-19(12-15(14)2)29-17(4)16(3)21-23(29)25-13-28-24(21)26-22(27-28)18-7-10-20(30-5)11-8-18/h6-13H,1-5H3 |
Clé InChI |
RGOQUUOMARLEGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)OC)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-4-{4-methyl-3-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11322331.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11322336.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11322339.png)
![N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11322346.png)
![N-(3-Methoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B11322349.png)
![N-(3,4-Dimethoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B11322354.png)
![N-[3'-acetyl-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11322370.png)
![5-ethyl-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11322372.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11322377.png)
![4-chloro-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11322378.png)
![7-Chloro-1-(4-chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11322389.png)
